1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE
Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to a tetrahydroquinoline structure
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with methanesulfonyl chloride to form 2-fluorophenylmethanesulfonyl chloride. This intermediate is then reacted with tetrahydroquinoline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures to achieve the desired products.
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1-[(2-Chlorophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.
1-[(2-Bromophenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: The presence of a bromine atom can lead to different chemical and biological properties.
1-[(2-Methylphenyl)methanesulfonyl]-1,2,3,4-tetrahydroquinoline: The methyl group can influence the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-15-9-3-1-7-14(15)12-21(19,20)18-11-5-8-13-6-2-4-10-16(13)18/h1-4,6-7,9-10H,5,8,11-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCCSNADZWWGKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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